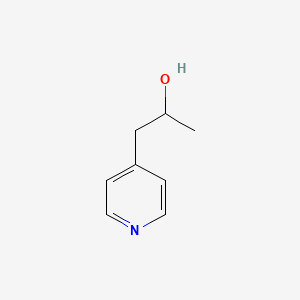
1-(Pyridin-4-yl)propan-2-ol
Vue d'ensemble
Description
“1-(Pyridin-4-yl)propan-2-ol” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is attached to a propan-2-ol group, which is a three-carbon chain with a hydroxyl (-OH) group attached to the second carbon .
Chemical Reactions Analysis
Pyridinols, including “this compound”, can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The specific reactions and products would depend on the reaction conditions and the other reactants involved.Applications De Recherche Scientifique
Synthesis of α1 Receptor Antagonists
1-(Pyridin-4-yl)propan-2-ol derivatives have been synthesized as potential α1 receptor antagonists. In a study, these derivatives showed potent activity against the α1 receptor, demonstrating their potential in receptor-targeted therapies (Hon, 2013).
Formation of Nonanuclear Coordination Clusters
This compound has been used in the synthesis of a nonanuclear Ni(II) cluster. The unusual centrosymmetric coordination cluster formed demonstrates the compound's potential in complex molecular architectures and catalysis (Massard, Rogez, & Braunstein, 2014).
Creation of Diazahomoadamantane Derivatives
The compound is a precursor in the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives, which are significant in the development of novel chemical structures (Kuznetsov, Mazhed, & Serova, 2010).
Anti-Trypanosomal Activity
Derivatives of this compound have been synthesized and tested for trypanocidal activity against Trypanosoma cruzi, the parasite causing Chagas disease. This highlights its potential in developing new treatments for tropical diseases (Balfour, Franco, Moraes, Freitas-Junior, & Stefani, 2017).
Influence on Polymorphic Crystallization
Studies have shown that pyridine, including its derivatives like this compound, can affect the polymorphic crystallization of certain compounds, influencing their molecular structure and properties (Matsumoto, Hayashi, Mori, Yamaguchi, & Tsukamoto, 2003).
Role in Retrosynthetic Analysis
The compound has been used in retrosynthetic analysis, serving as a target molecule for exploring disconnections and functional group interconversions in organic synthesis (Sunjic & Petrović Peroković, 2016).
Propriétés
IUPAC Name |
1-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJQFZKIPFYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
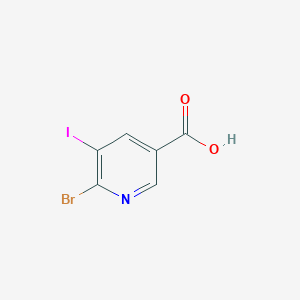



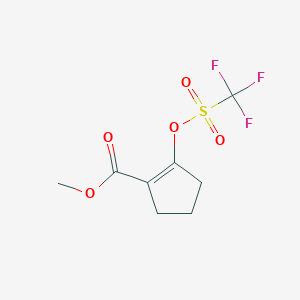
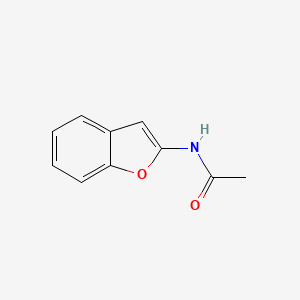

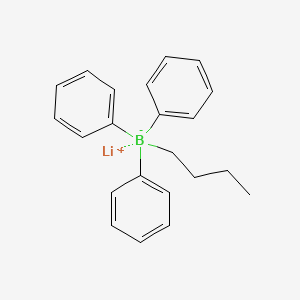
![9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3277388.png)
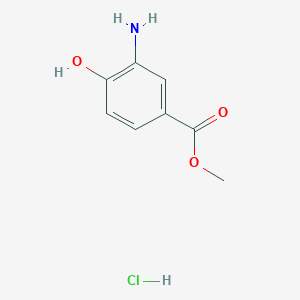
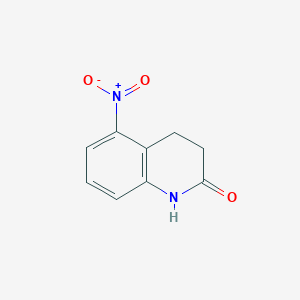
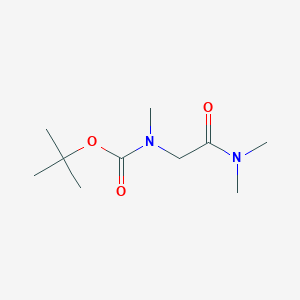
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B3277407.png)

